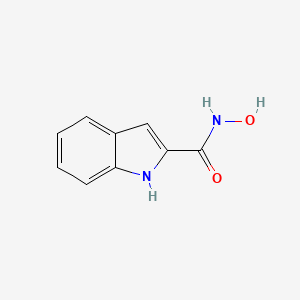

N-Hydroxy-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYOEKUUIVLDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212825 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63408-86-6 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Hydroxyindoles: A Critical Evaluation of Classical Methods and Modern Alternatives

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active compounds. The introduction of a hydroxyl group on the indole nitrogen (N-hydroxyindoles) imparts unique electronic and steric properties, opening new avenues for drug design and molecular engineering. While classical methods like the Bischler-Möhlau reaction provide a foundational understanding of indole synthesis, the direct and efficient synthesis of N-hydroxyindoles necessitates an exploration of more specialized and contemporary methodologies. This guide provides a comprehensive overview of the Bischler-Möhlau reaction and details modern, reliable routes to N-hydroxyindoles, offering field-proven insights into the causality behind experimental choices.

Part 1: The Bischler-Möhlau Indole Synthesis: A Foundational Perspective

The Bischler-Möhlau indole synthesis, a reaction that has been part of the organic chemist's toolkit for over a century, traditionally involves the reaction of an α-bromoacetophenone with an excess of an aniline to form a 2-arylindole.[1][2][3][4] Despite its historical significance, the classical Bischler-Möhlau reaction is often hampered by harsh reaction conditions, leading to poor yields and a lack of predictable regioselectivity.[1]

The Classical Mechanism

The reaction mechanism is surprisingly intricate for what appears to be a straightforward condensation.[3] It is generally understood to proceed through the initial formation of an α-arylamino ketone, which then undergoes cyclization and dehydration to yield the indole core.

The key steps are as follows:

-

Nucleophilic Substitution: Aniline attacks the α-bromoacetophenone to displace the bromide ion, forming an α-arylamino ketone intermediate.

-

Condensation and Cyclization: A second molecule of aniline condenses with the ketone, and subsequent intramolecular electrophilic attack on the aniline ring leads to cyclization.

-

Dehydration and Aromatization: The cyclic intermediate undergoes dehydration and tautomerization to furnish the final 2-arylindole product.[3]

Caption: The classical mechanism of the Bischler-Möhlau indole synthesis.

Limitations and Modern Modifications

The primary drawbacks of the classical Bischler-Möhlau synthesis are the high temperatures and acidic conditions required, which can limit its applicability to sensitive substrates.[3] To address these limitations, several modifications have been developed, including the use of microwave irradiation and catalysts like lithium bromide to promote the reaction under milder conditions.[1][3]

It is important to note that the classical Bischler-Möhlau reaction is not the standard method for the synthesis of N-hydroxyindoles. The starting material for this reaction is an aniline (Ar-NH₂), not an N-arylhydroxylamine (Ar-NHOH).

Part 2: Established Methodologies for the Synthesis of N-Hydroxyindoles

Given the limitations of classical methods for accessing N-hydroxyindoles, a range of more direct and efficient synthetic routes have been developed. These methods are crucial for researchers and drug development professionals seeking to incorporate the N-hydroxyindole motif into their target molecules.

Base-Mediated Cyclization of 2-Nitrostyrenes

A reliable method for the preparation of N-hydroxy- and N-alkoxyindoles involves the base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates.[5] This approach offers a direct route to the desired products with good yields.

Reaction Workflow:

Caption: Workflow for the synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.

Experimental Protocol: Synthesis of N-Hydroxyindoles via 2-Nitrostyrene Cyclization [5]

-

Reaction Setup: Dissolve the starting alkyl 2-(2-nitroaryl)-2-butenoate in a suitable solvent (e.g., toluene).

-

Base Addition: Add sodium tert-pentoxide (typically in excess) to the solution. The reaction mixture will often develop a deep color, indicating deprotonation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired N-hydroxyindole.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium tert-pentoxide is a strong, hindered base that effectively promotes the cyclization while minimizing side reactions. While potassium tert-butoxide can also be used, it may lead to less reproducible yields.[5]

-

Solvent: Toluene is a common solvent for this reaction, providing a good balance of solubility and boiling point.

Reductive Cyclization of o-Nitroaromatic Compounds

Another powerful strategy for the synthesis of N-hydroxyindoles is the intramolecular reductive cyclization of ortho-substituted nitroaromatic compounds.[6] This approach is versatile and can be applied to a variety of substrates.

A particularly effective variation of this method involves the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions.[7] This method is noted for its operational simplicity and excellent yields, often exceeding 90%.[7]

Key Features of the Reductive Cyclization Approach:

| Feature | Description |

| Substrate Scope | Applicable to a wide range of o-nitrobenzyl ketones and aldehydes. |

| Reducing Agents | Various reducing agents can be employed, including zinc, stannous chloride, and catalytic hydrogenation.[6] |

| Yields | Generally high to excellent, particularly with the lead-promoted method.[7] |

| Purity | The products are often isolated in high purity.[7] |

[3+2]-Cycloaddition of Nitrosoarenes and Alkynes

The [3+2]-cycloaddition reaction between nitrosoarenes and alkynes provides a direct and atom-economical route to N-hydroxyindoles.[8] This reaction is believed to proceed through a stepwise diradical cycloaddition mechanism.[8]

Mechanism Insights:

The reaction likely involves a rate-limiting N-C bond formation followed by rapid C-C bond formation to construct the N-hydroxyindole ring system.[8] This methodology has been successfully applied to the synthesis of N-hydroxy-3-aroylindoles.[8]

Part 3: Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

| Bischler-Möhlau | α-Haloacetophenone, Aniline | Acid catalyst | Foundational understanding of indole synthesis | Harsh conditions, low yields, not suitable for N-hydroxyindoles |

| 2-Nitrostyrene Cyclization | Alkyl 2-(2-nitroaryl)-2-butenoate | Strong hindered base (e.g., sodium tert-pentoxide) | Direct route to N-hydroxy- and N-alkoxyindoles | Can have reproducibility issues with certain bases |

| Reductive Cyclization | o-Nitrobenzyl ketones/aldehydes | Reducing agent (e.g., Pb, Zn, SnCl₂) | High yields, high purity, operational simplicity | Use of heavy metals in some variations |

| [3+2]-Cycloaddition | Nitrosoarene, Alkyne | None (thermal) | Atom-economical, direct | May require specific electronic properties of reactants |

Part 4: Future Outlook and Conclusion

The synthesis of N-hydroxyindoles is a dynamic area of research with significant implications for drug discovery and development. While classical methods like the Bischler-Möhlau reaction provide a historical context for indole synthesis, modern methodologies offer far more efficient and versatile pathways to N-hydroxyindoles. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. As our understanding of reaction mechanisms and catalyst design continues to evolve, we can anticipate the development of even more sophisticated and sustainable methods for the synthesis of this important class of heterocyclic compounds.

References

-

Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Bischler-Möhlau Indole Synthesis Mechanism. (2022, October 12). Organic Chemistry [Video]. YouTube. [Link]

-

Bischler synthesis of indole explained. (2020, December 2). Knowledge plus Understanding [Video]. YouTube. [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved February 7, 2026, from [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. (2022, September 20). ResearchGate. [Link]

-

A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Wong, A., Kuethe, J. T., & Davies, I. W. (2003). A general synthesis of N-hydroxyindoles. The Journal of Organic Chemistry, 68(25), 9865–9866. [Link]

-

Gold/silver-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds via 1,3-allyl migration. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

General synthetic method for NH-indoles starting from N-hydroxyindoles. (n.d.). ResearchGate. [Link]

-

Why does N-phenylhydroxylamine give Fehling's test? (2017, January 3). Chemistry Stack Exchange. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). National Institutes of Health. [Link]

-

Indole synthesis: a review and proposed classification. (n.d.). National Institutes of Health. [Link]

-

N-Phenylhydroxylamine. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. (n.d.). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

Sources

- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A general synthesis of N-hydroxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

A-Z Guide to the Synthesis of N-Hydroxy-1H-indole-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Abstract

This comprehensive technical guide details the robust synthesis of N-Hydroxy-1H-indole-2-carboxamide, a valuable scaffold in medicinal chemistry, starting from indole-2-carboxylic acid. This document moves beyond a simple recitation of steps, providing in-depth explanations for methodological choices, exploring the underlying reaction mechanisms, and offering field-tested insights for optimization and troubleshooting. The protocols herein are designed to be self-validating, supported by authoritative literature, and presented with clarity to empower researchers in drug development. Visual aids, including mechanistic diagrams and workflow charts, are provided to enhance understanding and practical application.

Introduction: The Significance of the N-Hydroxy-1H-indole-2-carboxamide Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of a hydroxamic acid moiety at the 2-position, yielding N-Hydroxy-1H-indole-2-carboxamide, creates a powerful metal-chelating group. This functional group is of particular interest in the design of enzyme inhibitors, especially for metalloenzymes implicated in various disease pathways. For instance, N-hydroxyindole-based structures have been investigated as potent inhibitors of lactate dehydrogenase (LDH), an important target in cancer metabolism.[1][2]

This guide provides a detailed walkthrough of a reliable synthetic route to this key molecule, emphasizing the critical aspects of carboxylic acid activation and subsequent coupling with hydroxylamine.

Strategic Overview of the Synthesis

The conversion of a carboxylic acid to a hydroxamic acid is a well-established transformation, fundamentally an amide bond formation. A direct reaction between indole-2-carboxylic acid and hydroxylamine is impractical due to the competing and much faster acid-base reaction, which would neutralize the hydroxylamine nucleophile.[3] Therefore, a two-step strategy is employed:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, an activated ester or acyl halide, which is highly susceptible to nucleophilic attack.

-

Nucleophilic Acyl Substitution: The activated intermediate is then reacted with hydroxylamine to form the desired N-hydroxyamide (hydroxamic acid) bond.

This strategy is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis.

In-Depth Mechanistic Considerations: The 'Why' Behind the 'How'

A successful synthesis relies on understanding the reaction mechanism to control outcomes and troubleshoot issues. The most common and reliable method for this transformation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-Hydroxybenzotriazole (HOBt).[4]

The Role of EDC: Activating the Carboxyl Group

EDC is a water-soluble carbodiimide that converts the carboxylic acid's hydroxyl group into a good leaving group.[3] The reaction proceeds as follows:

-

The carboxylic acid protonates the EDC, making the central carbon atom highly electrophilic.

-

The resulting carboxylate anion attacks this electrophilic carbon, forming a highly reactive O-acylisourea intermediate.

While this intermediate can react directly with an amine (or hydroxylamine), this pathway is often slow and can be prone to side reactions, such as the formation of an N-acylurea byproduct.

The Critical Role of HOBt: Suppressing Side Reactions and Enhancing Efficiency

This is where the addition of HOBt becomes crucial. HOBt acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate.[5]

-

HOBt rapidly reacts with the O-acylisourea to form an activated HOBt-ester.

-

This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile (hydroxylamine).

-

The formation of the HOBt-ester effectively prevents the rearrangement of the O-acylisourea to the undesired N-acylurea byproduct and increases the overall efficiency of the amide bond formation.[5]

The rate-determining step is typically the initial reaction between the carboxylic acid and EDC to form the O-acylisourea.[5] The subsequent steps involving HOBt and the amine are faster.

Caption: The EDC/HOBt coupling mechanism.

Detailed Experimental Protocol

This protocol is a robust procedure adapted from standard amide coupling methodologies found in the literature.[4][6]

Materials and Reagents

| Reagent/Material | Formula | M.W. | Typical Molarity/Purity | Supplier |

| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | >98% | Commercial |

| EDC hydrochloride | C₈H₁₇N₃·HCl | 191.70 | >98% | Commercial |

| HOBt hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | >97% | Commercial |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | >99% | Commercial |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | >99% | Commercial |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Commercial |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercial |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. solution | Commercial |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. solution | Commercial |

| Brine | NaCl | 58.44 | Saturated aq. solution | Commercial |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Commercial |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). A typical concentration is 0.1-0.2 M.

-

Addition of Coupling Agents: To the stirred solution, add HOBt (1.1 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.

-

Hydroxylamine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of DMF. Neutralize it by adding N,N-Diisopropylethylamine (DIPEA, 1.6 eq) dropwise at 0 °C. The DIPEA serves to free the hydroxylamine nucleophile from its hydrochloride salt.

-

Coupling Reaction: Add the freshly prepared hydroxylamine solution to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Aqueous Workup: Once the reaction is complete, pour the mixture into water. This will precipitate some of the product and dissolve the water-soluble urea byproduct from the EDC.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure N-Hydroxy-1H-indole-2-carboxamide.[7][8]

Characterization of the Final Product

The identity and purity of the synthesized N-Hydroxy-1H-indole-2-carboxamide should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see characteristic peaks for the indole ring protons and exchangeable protons for the N-H of the indole and the N-OH and N-H of the hydroxamic acid moiety.

-

¹³C NMR: Will show the expected number of carbon signals, including the distinct carbonyl carbon of the amide.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₉H₈N₂O₂) should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (indole and amide), O-H stretching (hydroxamic acid), and C=O stretching (amide carbonyl). The amide C=O stretch is typically observed around 1640-1680 cm⁻¹.[9]

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Safety and Handling Precautions

-

EDC and HOBt: EDC is a sensitizer and irritant. HOBt is potentially explosive, especially in its anhydrous form, and should be handled with care. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DIPEA: A corrosive and flammable liquid. Handle in a well-ventilated fume hood.

-

DMF: A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Hydroxylamine HCl: Corrosive and can be toxic. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of N-Hydroxy-1H-indole-2-carboxamide from indole-2-carboxylic acid is reliably achieved through an EDC/HOBt-mediated coupling reaction. This method is high-yielding and minimizes side product formation by utilizing an HOBt active ester intermediate. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the efficient and reproducible synthesis of this important chemical entity for further investigation in medicinal chemistry programs.

References

- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P

-

Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC - NIH. (URL: [Link])

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - ResearchGate. (URL: [Link])

-

N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. (URL: [Link])

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: [Link])

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - Arkivoc. (URL: [Link])

-

EDC Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

-

Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (URL: [Link])

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. (URL: [Link])

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC. (URL: [Link])

-

6 - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5 - PubMed. (URL: [Link])

-

Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores - RSC Publishing. (URL: [Link])

-

Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

- US6362351B2 - Catalyst and method for amide formation - Google P

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid - Semantic Scholar. (URL: [Link])

-

1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. (URL: [Link])

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

-

Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole ( HOBt ) Couplings - ResearchGate. (URL: [Link])

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

-

(PDF) Ethyl 1H-indole-2-carboxylate - ResearchGate. (URL: [Link])

-

Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. (URL: [Link])

Sources

- 1. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of N-Hydroxy-1H-indole-2-carboxamide Derivatives: A Senior Application Scientist’s Guide

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

N-Hydroxy-1H-indole-2-carboxamide derivatives represent a pivotal class of compounds in medicinal chemistry, frequently investigated for their potential as therapeutic agents, including roles as histone deacetylase (HDAC) inhibitors. The precise structural elucidation of these molecules is a non-negotiable prerequisite for advancing any drug development program. This guide provides an in-depth, experience-driven framework for the comprehensive spectroscopic analysis of this molecular scaffold. We will move beyond rote procedural descriptions to explore the causal reasoning behind analytical choices, ensuring a robust and self-validating characterization workflow. This document consolidates key insights from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering detailed protocols, data interpretation guidance, and visual workflows to empower researchers in the field.

The Strategic Importance of Spectroscopic Characterization

The indole ring system is a privileged scaffold in drug discovery, present in a wide array of medicinal agents.[1][2] When functionalized at the 2-position with an N-hydroxy-carboxamide moiety—a known zinc-binding group—these derivatives become potent candidates for metalloenzyme inhibition. However, the presence of multiple reactive and exchangeable protons (indole N-H, amide N-H, and hydroxyl O-H) and a complex aromatic system necessitates a multi-faceted analytical approach. An unambiguous confirmation of identity, purity, and structure is the bedrock upon which all subsequent biological and preclinical data are built. This guide outlines the integrated use of orthogonal spectroscopic techniques to achieve this definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For N-Hydroxy-1H-indole-2-carboxamide derivatives, it provides an atomic-level map of the molecular framework.

Expertise in Action: Causality in Experimental Design

The choice of solvent is the most critical decision in the NMR analysis of these compounds. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this specific class.[3] Why? The hydroxamic acid and indole N-H protons are acidic and undergo rapid chemical exchange with residual water or other protic species, leading to signal broadening or complete disappearance. DMSO-d₆ is a hydrogen bond acceptor, which effectively sequesters these labile protons, slowing the exchange rate and allowing for their sharp, unambiguous observation at low field.[4]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the first detailed fingerprint of the molecule. Key diagnostic signals are consistently observed in specific regions.

-

Indole N-H Proton: This is typically the most downfield, non-aromatic proton, appearing as a sharp singlet above δ 11.0 ppm in DMSO-d₆.[5] Its significant deshielding is a direct result of the aromaticity of the indole ring and its position within that system.

-

Hydroxyl (N-OH) and Amide (C(O)NH) Protons: These protons also appear at a low field, often between δ 9.0 and δ 11.0 ppm. Their exact chemical shift is highly sensitive to concentration and residual water. A D₂O exchange experiment is a self-validating step: upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, these signals will disappear, confirming their identity as exchangeable protons.

-

Aromatic Protons (C4-H to C7-H): The protons on the benzene portion of the indole ring typically resonate between δ 7.0 and δ 8.0 ppm. Their multiplicity (doublets, triplets, or doublets of doublets) and coupling constants (J-values) are critical for confirming the substitution pattern on the ring.[6]

-

Indole C3-H Proton: This proton is unique, appearing as a singlet or a small doublet (if coupled to a substituent) typically between δ 6.5 and δ 7.5 ppm.

Table 1: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |

|---|---|---|---|

| Indole N-H | > 11.5 | Singlet | Highly deshielded, sharp in dry DMSO-d₆.[5] |

| Amide N-H | 9.0 - 10.5 | Singlet / Triplet | Disappears upon D₂O exchange. |

| Hydroxyl O-H | 9.0 - 11.0 | Broad Singlet | Disappears upon D₂O exchange. |

| Aromatic C-H | 7.0 - 8.0 | Multiplet | Pattern confirms ring substitution. |

| Indole C3-H | 6.5 - 7.5 | Singlet | Confirms substitution at C2. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by defining the carbon backbone.

-

Carbonyl Carbon (C=O): The carboxamide carbonyl is a key indicator, resonating in the highly deshielded region of δ 160-165 ppm.[7]

-

Indole Ring Carbons: The eight carbons of the indole ring have distinct chemical shifts, with C2, C7a, and C3a being particularly diagnostic.[8]

Table 2: Characteristic ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Diagnostic Feature |

|---|---|---|

| Amide C=O | 160 - 165 | Confirms the carboxamide functional group.[7] |

| Indole C2 | 125 - 135 | Point of side-chain attachment. |

| Indole C7a | ~136 | Bridgehead carbon adjacent to nitrogen. |

| Aromatic C-H | 110 - 130 | A cluster of 4-6 signals depending on symmetry. |

| Indole C3 | ~103 | Typically the most upfield aromatic carbon.[7] |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the derivative into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Dissolution: Gently vortex or sonicate the sample until fully dissolved. A clear, particulate-free solution is essential for high-quality spectra.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 2-5 seconds.

-

¹³C NMR: Acquire several thousand scans, often overnight, using proton decoupling to enhance signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ heptet (δ 39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups, which act as structural "signposts." It validates the successful incorporation of the N-hydroxy-carboxamide side chain onto the indole core.

Interpreting the Vibrational Spectrum

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.[9]

-

O-H and N-H Stretching Region (3600 - 3100 cm⁻¹): This region is often complex. A broad band centered around 3400-3200 cm⁻¹ is typically observed, resulting from the overlapping stretching vibrations of the N-OH and N-H groups involved in hydrogen bonding.[10]

-

C=O Stretching (Amide I Band, 1680 - 1630 cm⁻¹): This is the most intense and diagnostically important peak in the spectrum.[11] Its presence at a frequency lower than a typical ketone is due to the resonance delocalization of the amide group, which weakens the C=O bond.[12]

-

N-H Bending (Amide II Band, 1640 - 1550 cm⁻¹): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching and is characteristic of secondary amides.[11][13]

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): A series of sharp peaks in this region confirms the presence of the aromatic indole ring.

Table 3: Key IR Absorption Frequencies

| Functional Group Vibration | Typical Frequency Range (cm⁻¹) | Intensity | Diagnostic Importance |

|---|---|---|---|

| O-H / N-H Stretch | 3400 - 3100 | Strong, Broad | Confirms hydroxyl and amine/amide groups.[10][14] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Indicates aromatic system. |

| C=O Stretch (Amide I) | 1680 - 1630 | Very Strong | Unambiguous evidence of the amide carbonyl.[11][15] |

| N-H Bend (Amide II) | 1640 - 1550 | Strong | Confirms secondary amide linkage.[13] |

| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong | Fingerprint for the indole ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Modern ATR-FT-IR has largely superseded older methods like KBr pellets due to its speed and simplicity.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: The resulting spectrum is automatically background-corrected. Identify and label the key vibrational bands as outlined in Table 3.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound, which confirms its elemental composition, and its fragmentation pattern, which offers corroborating structural evidence. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is the standard.

Molecular Ion and Isotopic Pattern

For N-Hydroxy-1H-indole-2-carboxamide, analysis in positive ion mode will typically yield the protonated molecular ion, [M+H]⁺. HRMS can measure this mass to within 5 ppm, allowing for the unambiguous determination of the molecular formula. The isotopic pattern observed must also match the theoretical pattern calculated from the natural abundance of isotopes (¹³C, ¹⁵N, etc.).

Trustworthiness through Fragmentation: A Self-Validating System

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides a structural fingerprint. The molecule is induced to break apart in a predictable manner, and the resulting fragments validate the connectivity of the parent structure.

-

Indole Core Fragmentation: The indole ring itself has characteristic fragmentation pathways. A common fragmentation involves the loss of hydrogen cyanide (HCN), leading to a characteristic fragment ion.[16] Other fragments at m/z 130 and 132 can also be indicative of the indole core.[17]

-

Side-Chain Cleavage: Cleavage of the amide bond is a common and expected fragmentation pathway. Loss of the N-hydroxy group or related fragments can also be observed.

Observing these predicted fragments provides high confidence in the assigned structure.[18]

Experimental Protocol: LC-HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure analysis of a pure compound and to separate it from any potential impurities.

-

Ionization: The eluent from the LC is directed into the ESI source, where the analyte is ionized, typically forming [M+H]⁺ ions.

-

Full Scan MS: The mass analyzer scans a wide m/z range to detect the molecular ion and determine its accurate mass and isotopic distribution.

-

Tandem MS (MS/MS): The molecular ion ([M+H]⁺) is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are mass-analyzed to generate the fragmentation spectrum.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indole ring is an excellent chromophore. While not as structurally informative as NMR or MS, it is a valuable tool for quick purity checks and concentration determination using the Beer-Lambert law.

Spectral Features

Indole and its derivatives typically exhibit two main absorption bands resulting from π → π* electronic transitions.[19]

-

A strong absorption band around 210-230 nm.

-

A broader, more structured band between 260-290 nm. [20]

The exact position (λ_max) and molar absorptivity (ε) of these bands can be influenced by substituents on the indole ring and the solvent used.

Integrated Characterization: A Holistic and Authoritative Approach

No single technique provides the complete picture. True structural confirmation comes from the seamless integration of all spectroscopic data. The process is a logical, self-validating loop where each piece of data corroborates the others.

This integrated workflow ensures the highest level of scientific integrity. The molecular formula from HRMS must match the atoms counted in the proposed NMR structure. The functional groups identified by IR must be present in the NMR and MS fragmentation data. Only when all data sets converge to a single, consistent structure can the characterization be considered complete and authoritative.

Conclusion

The spectroscopic analysis of N-Hydroxy-1H-indole-2-carboxamide derivatives is a meticulous process that demands both technical proficiency and a deep understanding of the underlying chemical principles. By leveraging the complementary strengths of NMR, IR, and MS, researchers can achieve unambiguous structural elucidation. This guide has provided a framework grounded in experience, emphasizing the "why" behind experimental choices to foster a self-validating and robust analytical strategy. Adherence to these principles ensures the generation of high-quality, reliable data, which is the essential foundation for advancing these promising molecules through the drug discovery and development pipeline.

References

-

Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. 1

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. 5

-

National Institutes of Health (NIH). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Link

-

ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF. Link

-

Jordan Journal of Chemistry (JJC). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. 21

-

Royal Society of Chemistry. N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Link

-

ResearchGate. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Link

-

BenchChem. Spectroscopic data for N-Hydroxy-2-methoxyacetimidamide (NMR, IR, Mass Spec). Link

-

Royal Society of Chemistry. N-hydroxy amides. Part 5. Synthesis and properties of N-hydroxypeptides having leucine enkephalin sequences. Link

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Link

-

National Institutes of Health (NIH). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Link

-

Royal Society of Chemistry. N-Hydroxy Amides. Part 9.' Synthesis and Iron(iii) Complexes of Tripodal Hydroxamic Acids derived from w-(N-Hydroxyamino)alkanoi. Link

-

ACS Publications. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions | The Journal of Organic Chemistry. Link

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Link

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Link

-

ResearchGate. Study of Mass Spectra of Some Indole Derivatives. Link

-

National Institutes of Health (NIH). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. Link

-

MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Link

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Link

-

ResearchGate. UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with.... Link

-

National Institutes of Health (NIH). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Link

-

DAV University. Characteristic Group Vibrations of Organic Molecules II. Link

-

Canadian Science Publishing. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Link

-

ACS Publications. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Link

-

Research Data Australia. UV Vis Spectra of Indole Analogues. Link

-

National Institutes of Health (NIH). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Link

-

ACS Omega. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Link

-

ScienceOpen. Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. Link

-

SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Link

-

DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Link

-

Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Link

-

YouTube. Introduction to IR Spectroscopy - Amides. Link

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Link

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF. Link

-

Michigan State University. Infrared Spectrometry. Link

-

National Institutes of Health (NIH). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Link

-

LOCKSS. NMR STUDIES OF INDOLE. Link

-

National Institute of Standards and Technology (NIST). Indole. Link

-

PubMed. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Link

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Link

-

ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Link

-

Chemistry LibreTexts. Amide infrared spectra. Link

-

MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Link

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 12. davuniversity.org [davuniversity.org]

- 13. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 17. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchdata.edu.au [researchdata.edu.au]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

Analytical Profiling of N-Hydroxy-1H-indole-2-carboxamide: A Mass Spectrometry Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of N-Hydroxy-1H-indole-2-carboxamide (

The analysis of this compound presents specific challenges:

-

Chelation: The hydroxamic acid moiety (

) is a potent metal chelator, leading to peak tailing and carryover in stainless steel LC pathways. -

Polarity: The amphoteric nature requires careful stationary phase selection.

-

Fragmentation: It exhibits distinct neutral losses (hydroxylamine) that differ from standard amides.

This guide details the physicochemical properties, method development strategies, fragmentation mechanisms, and validation protocols required for high-sensitivity quantification.

Physicochemical Context

Understanding the molecule's fundamental properties is the prerequisite for ionization source optimization.

| Property | Value / Description | Analytical Implication |

| Formula | Basis for exact mass filtering. | |

| Monoisotopic Mass | 176.0586 Da | Target for High-Resolution MS (HRMS). |

| 177.0659 m/z | Primary precursor in Positive Mode. | |

| 175.0513 m/z | Primary precursor in Negative Mode. | |

| pKa (Predicted) | ~8.5 (Hydroxamic acid) | Ionizes in both polarities; Neg mode often cleaner. |

| LogP | ~1.5 - 1.9 | Moderately polar; suitable for Reversed-Phase LC. |

| Solubility | DMSO, Methanol | Avoid pure water stock solutions to prevent precipitation. |

LC-MS/MS Method Development

Chromatographic Strategy

Standard C18 columns often yield poor peak shape for hydroxamic acids due to secondary interactions with residual silanols and metal impurities.

-

Column Selection:

-

Primary Choice:HSS T3 (High Strength Silica) or equivalent C18 with polar embedding. These withstand 100% aqueous mobile phases and provide better retention for polar heads.

-

Alternative:PFP (Pentafluorophenyl) . Offers unique selectivity for the indole ring via

interactions.

-

-

Mobile Phase Chemistry:

-

A: Water + 0.1% Formic Acid (for ESI+).

-

B: Acetonitrile (preferred over MeOH for lower backpressure and sharper peaks).

-

Note on Chelation: If peak tailing persists, add 5 µM EDTA or Medronic Acid to Mobile Phase A to passivate the system against the hydroxamic acid's chelating tendency.

-

Ionization Source Parameters (ESI)

Electrospray Ionization (ESI) is the standard. While APCI can be used, ESI provides softer ionization for the labile N-O bond.

-

Polarity: Negative Mode (

) is often superior for hydroxamic acids due to the facile deprotonation of the

Optimized Source Conditions (Generic Triple Quad):

-

Capillary Voltage: 2.5 kV (Neg) / 3.5 kV (Pos)

-

Desolvation Temp: 450°C (High temp ensures droplet evaporation for polar analytes)

-

Cone Gas: 50 L/Hr

-

Desolvation Gas: 800 L/Hr

Experimental Workflow Diagram

Figure 1: Optimized bioanalytical workflow highlighting the critical passivation step to prevent hydroxamic acid chelation.

Fragmentation Mechanisms & Mass Transitions[1][2]

Understanding the fragmentation is vital for selecting MRM (Multiple Reaction Monitoring) transitions.

Positive Mode ( )

The protonated molecule undergoes characteristic neutral losses.

-

Loss of Hydroxylamine (

, -33 Da): The primary cleavage of the amide N-O bond yields the acylium ion ( -

Loss of Water (-18 Da): Yields m/z 159.

-

Indole Core Fragmentation: Further fragmentation of the m/z 144 ion leads to the indole cation (m/z 116/117).

Negative Mode ( )

This is the preferred quantitation mode.

-

Loss of HCNO (-43 Da): A rearrangement often seen in hydroxamates, leading to m/z 132 (Indole-2-olate).

-

Loss of

(-43 Da): Cleavage of the amide bond.

Fragmentation Pathway Diagram

Figure 2: Proposed ESI+ fragmentation pathway for N-Hydroxy-1H-indole-2-carboxamide.

Metabolic Profiling & Stability

When analyzing this compound in biological matrices (microsomes, plasma), three major metabolic pathways must be monitored:

-

Direct Glucuronidation: The N-OH group is a prime target for UGT enzymes, forming the O-Glucuronide (+176 Da) .

-

Target Mass: m/z 353 (

).

-

-

Reduction: Reductive metabolism can convert the hydroxamic acid to the corresponding Amide (Indole-2-carboxamide).

-

Target Mass: m/z 161 (

).

-

-

Hydrolysis: Conversion to Indole-2-carboxylic acid .

-

Target Mass: m/z 162 (

).

-

Protocol for Stability Assessment:

-

Incubate 1 µM compound with Liver Microsomes + NADPH.

-

Quench aliquots at 0, 15, 30, 60 min with ice-cold ACN.

-

Monitor disappearance of Parent (177) and appearance of Amide (161) and Acid (162).

References

-

Giannini, G., et al. (2012). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole Derivatives." Journal of Pharmaceutical and Biomedical Analysis.

-

Wang, H., et al. (2015). "Metabolism of Hydroxamic Acids: Glucuronidation and Reduction Pathways." Drug Metabolism and Disposition.

-

PubChem. (2024).[1] "1H-Indole-2-carboxamide Compound Summary." National Library of Medicine.

-

Gu, H., et al. (2010). "Fragmentation characteristics of hydroxamic acids in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

Sources

The N-Hydroxyindole Enigma: From Tautomeric Curiosity to Metabolic Oncotherapeutics

The following technical guide is structured to provide an authoritative, deep-dive analysis of N-hydroxyindole compounds, deviating from standard templates to prioritize chemical logic and therapeutic application.

Executive Summary & Chemical Identity

The Core Challenge: In the vast library of indole-based medicinal chemistry, the 1-hydroxyindole (N-hydroxyindole) scaffold stands apart as a "privileged but elusive" structure. Unlike its C-hydroxylated cousins (e.g., 5-hydroxyindole/serotonin), the N-hydroxyindole moiety introduces a unique electronic instability: the tautomeric equilibrium between the N-hydroxy form and the 3H-indole-1-oxide (nitrone) form.

For decades, this instability relegated the scaffold to a chemical curiosity. However, the resurgence of metabolic oncology—specifically the targeting of the Warburg effect via Lactate Dehydrogenase A (LDH-A) —has transformed 1-hydroxyindoles from synthetic byproducts into high-value pharmacophores.

The Tautomeric Trap

The biological activity of these compounds is dictated by their ability to exist as a stable N-OH species in the active site.

-

Form A (1-Hydroxyindole): Aromatic, acidic (pKa ~9.5), hydrogen bond donor/acceptor. This is the bioactive form for metal chelation and active site binding.

-

Form B (3H-Indole-1-Oxide): Non-aromatic nitrone. Highly reactive toward 1,3-dipolar cycloadditions.

Implication: Synthetic protocols must trap Form A or use substituents (e.g., at C2 or C3) that sterically or electronically disfavor the nitrone tautomer.

Caption: The critical equilibrium between the aromatic 1-hydroxyindole and the reactive nitrone species determines synthetic outcomes and stability.

The Synthetic Evolution: From "Impossible" to "Ideal"

Early attempts to synthesize 1-hydroxyindoles often resulted in "tars" due to the rapid polymerization of the nitrone form. Modern medicinal chemistry relies on two primary validated pathways.

Pathway A: The "Somei" Oxidation (The Ideal Synthesis)

Developed by Masanori Somei, this method uses a tungsten catalyst to oxidize 2,3-dihydroindoles (indolines). It is "ideal" because it avoids the harsh reduction conditions of nitro compounds.

-

Substrate: Indoline (2,3-dihydroindole).[1]

-

Reagents: 30% H2O2, Na2WO4·2H2O (catalyst).

-

Mechanism: Nucleophilic attack of the amine on the peroxo-tungsten species followed by dehydration.

Pathway B: Reductive Cyclization (The LDH-A Route)

This is the preferred route for synthesizing the N-hydroxyindole-2-carboxylates used in cancer research (Granchi et al.). It builds the ring already functionalized.

Validated Protocol: Synthesis of Methyl 1-hydroxyindole-2-carboxylate

Objective: Synthesize the core scaffold for LDH-A inhibition.

Reagents:

-

2-Nitrophenylpyruvic acid methyl ester (Precursor)

-

Tin(II) Chloride Dihydrate (SnCl2·2H2O) or Zinc/NH4Cl

-

Solvent: MeOH/THF (1:1)

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 1.0 eq of the o-nitrophenylpyruvate in MeOH/THF. Ensure the vessel is purged with N2 to prevent premature oxidation.

-

Controlled Reduction: Add 3.0 eq of SnCl2·2H2O portion-wise at 0°C. Critical Causality: Using excess strong reductant (like Pd/C + H2) will over-reduce the N-OH all the way to N-H (indole). SnCl2 or Zn/NH4Cl provides the "soft" reduction needed to stop at the hydroxylamine (NH-OH) stage.

-

Cyclization: Allow the reaction to warm to room temperature (RT) for 4–6 hours. The intermediate hydroxylamine spontaneously attacks the alpha-keto carbonyl to close the ring.

-

Workup (The Stability Check):

-

Evaporate volatiles.

-

Partition between EtOAc and slightly acidic water (pH 5). Note: Avoid high pH, which deprotonates the N-OH (pKa ~9.5), making it water-soluble and prone to oxidation.

-

Wash with brine, dry over Na2SO4.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The product (1-hydroxyindole) will stain distinctively violet/brown with FeCl3 dip (characteristic of hydroxamic acids/N-hydroxy compounds).

Medicinal Chemistry: Targeting the Warburg Effect

The most authoritative application of N-hydroxyindoles today is the inhibition of Lactate Dehydrogenase A (LDH-A) .

The Biological Rationale

Cancer cells rely on aerobic glycolysis (Warburg effect), converting pyruvate to lactate via LDH-A to regenerate NAD+, ensuring glycolysis continues.

-

Target: LDH-A (hLDH5).

-

Inhibitor Class: N-Hydroxyindole-2-carboxylates (NHI).[2][3][4]

-

Mechanism: Competitive inhibition with Pyruvate (substrate) and NADH (cofactor).[5][6]

Structural Activity Relationship (SAR)

The N-hydroxyindole scaffold mimics the transition state of the pyruvate-lactate conversion.

| Feature | Chemical Logic | Interaction (LDH-A Active Site) |

| N-OH Group | Acidic bioisostere | H-bond donor/acceptor to His195 (Catalytic residue). |

| C2-Carboxylate | Anionic anchor | Ionic interaction with Arg171 (Substrate recognition). |

| Indole Core | Hydrophobic scaffold | Pi-stacking/Van der Waals within the cofactor pocket. |

| C6-Phenyl | Lipophilic extension | Displaces the nicotinamide ring of NADH. |

Quantitative Data: The Granchi Series

Source: Granchi et al., J. Med.[6][7][8] Chem. 2011; 54(6).[6][8][9]

| Compound ID | Structure (R-Group) | Ki (µM) | Mechanism | Notes |

| NHI-1 | 6-phenyl-N-hydroxyindole-2-carboxylic acid | 4.8 | Competitive | Active inhibitor. Poor cell permeability due to polarity. |

| NHI-2 | Methyl ester of NHI-1 | >100 (In vitro) | Prodrug | Inactive against enzyme, but highly active in cells (hydrolyzed intracellularly). |

| Reference | Oxamate | 110.0 | Competitive | The classic standard, significantly less potent than NHI-1. |

Mechanism of Action Diagram

The diagram below illustrates how the N-hydroxyindole scaffold blocks the catalytic loop of LDH-A.

Caption: The N-hydroxyindole scaffold acts as a competitive wedge, anchoring to Arg171 and His195 to disrupt the metabolic engine of cancer cells.

Distinctions & Future Trajectory

Clarification: N-Hydroxyindole vs. Indole-Hydroxamic Acids

It is critical for researchers to distinguish between:

-

1-Hydroxyindoles (Ring N-OH): The subject of this guide. Used for LDH-A and specific redox applications.

-

Indole-Hydroxamic Acids (Sidechain C-CONHOH): Drugs like Panobinostat . Here, the indole is merely a cap group; the zinc-binding pharmacophore is an aliphatic hydroxamic acid chain. Do not conflate these mechanisms.

Emerging Frontier: Ferroptosis

Recent studies (2024-2025) indicate that hydroxyindoles (specifically 3-hydroxy, but structurally related to 1-hydroxy tautomers) act as potent radical-trapping antioxidants (RTAs), protecting neuronal cultures from ferroptosis. The N-OH moiety's ability to undergo one-electron oxidation to a stable nitroxyl radical is the likely mechanism, suggesting a new therapeutic avenue for neurodegeneration.

References

-

Granchi, C., et al. (2011).[3][4][6][7][8] "Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells."[5][6] Journal of Medicinal Chemistry. [Link][6]

-

Granchi, C., et al. (2013).[4] "Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds." Organic & Biomolecular Chemistry. [Link]

-

Somei, M., & Kawasaki, T. (1989). "A New and Simple Synthesis of 1-Hydroxyindole Derivatives." Heterocycles. (Foundational synthetic work). [Link][10]

-

Deng, J., et al. (2025). "The role of hydroxyindoles in protecting neuronal cultures from ferroptosis." Free Radical Biology and Medicine. (Emerging application). [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 9. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

The N-Hydroxy-1H-indole-2-carboxamide Scaffold: A Master Key for Zinc-Dependent Epigenetic Modulation

The following technical guide details the design, synthesis, and biological application of the N-Hydroxy-1H-indole-2-carboxamide scaffold. This analysis is structured for drug discovery professionals, focusing on the scaffold's utility as a zinc-binding pharmacophore in epigenetic modulation.

Executive Summary

The N-Hydroxy-1H-indole-2-carboxamide scaffold represents a rigid, privileged structure in medicinal chemistry, primarily utilized for targeting zinc-dependent metalloenzymes, most notably Histone Deacetylases (HDACs) .[1] Unlike flexible aliphatic hydroxamates (e.g., Vorinostat/SAHA), this scaffold incorporates the linker region directly into a rigid aromatic indole core. This rigidity reduces the entropic penalty of binding and provides distinct vectors (C3, C5, C6) for optimizing isoform selectivity and surface recognition.

This guide provides a comprehensive technical breakdown of the scaffold's pharmacophore features, a self-validating synthesis protocol, and a logic-driven biological evaluation framework.

Molecular Architecture & Pharmacophore Analysis

The efficacy of this scaffold relies on the synergy between the zinc-binding group (ZBG) and the aromatic linker.

The Pharmacophore Triad[2]

-

The Warhead (ZBG): The N-hydroxycarboxamide moiety at position C2 acts as a bidentate ligand, chelating the catalytic Zn²⁺ ion at the bottom of the HDAC active site. It displaces the water molecule bound to the zinc, preventing the deacetylation of lysine residues.

-

The Rigid Linker (Indole Core): The indole ring occupies the hydrophobic channel. Unlike alkyl chains, the indole provides

stacking opportunities with phenylalanine residues (e.g., Phe152 in HDAC1) lining the channel. -

The Cap/Surface Recognition (C5/C6 Vectors): Because the C2-hydroxamate is directly attached to the ring, the indole itself sits deep within the pocket. To achieve high potency, a "Cap" group is often attached at the C5 or C6 position . This substituent extends out of the pocket to interact with the solvent-exposed surface residues, driving potency and isoform selectivity.

Binding Mode Visualization

The following diagram illustrates the interaction logic between the scaffold and the HDAC active site.

Caption: Structural logic of the N-Hydroxy-1H-indole-2-carboxamide pharmacophore within the HDAC active site.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To optimize this scaffold, researchers must manipulate specific positions on the indole ring.

| Position | Function | Optimization Strategy |

| C2 | Warhead Attachment | Strict Conservation. The N-hydroxycarboxamide is essential for Zn²⁺ binding. Conversion to an ester or acid abolishes HDAC activity. |

| N1 | Solubility & H-Bonding | Modulation. Unsubstituted (NH) can act as an H-bond donor to conserved histidines. Alkylation (N-Me, N-Benzyl) often reduces potency unless targeting specific hydrophobic sub-pockets (e.g., HDAC8). |

| C3 | Steric Gatekeeper | Small Substituents. The HDAC channel is narrow. Bulky groups here often clash with the channel walls. H, F, or small alkyls are preferred. |

| C5 / C6 | Exit Vector (The Cap) | Critical for Potency. This is the primary site for diversity. Attaching aryl-amides, sulfonamides, or heterocycles here allows the molecule to "reach" the surface, mimicking the structure of Panobinostat but with a rigid core. |

Expert Insight: A common pitfall is leaving the C5/C6 positions unsubstituted. The simple molecule N-hydroxy-1H-indole-2-carboxamide is a weak inhibitor (micromolar range). High affinity (nanomolar) requires a hydrophobic or H-bonding group at C5 to engage the pocket rim [1].

Validated Synthesis Protocol

The synthesis of hydroxamic acids is prone to side reactions, specifically O-acylation vs. N-acylation. The protocol below uses a THP-protected hydroxylamine strategy, which is the industry standard for generating high-purity hydroxamic acids.

Synthetic Pathway[3]

-

Fischer Indole Synthesis: Construction of the indole core.

-

Saponification: Unmasking the carboxylic acid.

-

Coupling: Amide bond formation with protected hydroxylamine.

-

Deprotection: Acid-mediated release of the ZBG.

Step-by-Step Methodology

Step 1: Indole Core Formation

-

Reagents: Substituted Phenylhydrazine, Ethyl Pyruvate, Polyphosphoric Acid (PPA).

-

Protocol: React phenylhydrazine (1.0 eq) with ethyl pyruvate (1.1 eq) in ethanol to form the hydrazone. Cyclize in PPA at 100°C.

-

Outcome: Ethyl substituted-1H-indole-2-carboxylate.[2]

Step 2: Saponification

-

Reagents: LiOH or NaOH (aq), THF/MeOH.

-

Protocol: Treat ester with 2N LiOH in THF/MeOH (1:1) at reflux for 2h. Acidify with 1N HCl to precipitate the carboxylic acid.

Step 3: THP-Protected Coupling (Critical Step)

-

Reagents: Indole-2-carboxylic acid,

(O-(tetrahydro-2H-pyran-2-yl)hydroxylamine), HATU, DIPEA, DMF. -

Protocol:

-

Dissolve acid (1.0 eq) in dry DMF.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate.

-

Add

(1.5 eq). Stir at RT for 12h. -

Why: Using

prevents the formation of O-acyl species and di-acylated byproducts common with free

-

Step 4: Deprotection

-

Reagents: 4M HCl in Dioxane (or TFA/DCM).

-

Protocol: Dissolve the intermediate in DCM/MeOH. Add 4M HCl in dioxane. Stir 1h. Concentrate and purify via preparative HPLC.

-

Validation: 1H NMR should show a broad singlet at

10.0–11.0 ppm (NH-OH) and a distinct OH signal.

Caption: Optimized synthetic workflow utilizing THP protection to ensure hydroxamic acid purity.

Biological Evaluation Framework

Trustworthy data requires robust assay controls. The following cascade is recommended to validate the scaffold's activity.

Enzymatic Assay (Primary Screen)

-

Method: Fluorogenic HDAC assay (e.g., using Boc-Lys(Ac)-AMC substrate).

-

Control: Vorinostat (SAHA) as a positive control.

-

Metric: IC50 calculation against nuclear extract (HeLa) or recombinant isoforms (HDAC1, HDAC6).

-

Expectation: Potent analogs should exhibit IC50 < 200 nM.

Cellular Mechanism of Action (Secondary Screen)

-

Method: Western Blotting.

-

Target: Acetylated Histone H3 (Ac-H3) and Acetylated Tubulin.

-

Logic:

-

Increase in Ac-H3 confirms Class I HDAC inhibition (Nuclear).

-

Increase in Ac-Tubulin confirms HDAC6 inhibition (Cytosolic).

-

-

Integrity Check: Cell viability (MTT/Alamar Blue) must be run in parallel to ensure acetylation changes are not due to general cytotoxicity.

Data Presentation Standard

Quantitative data should be tabulated clearly for comparison.

| Compound ID | R (C5-Substituent) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (6/1) |

| Ref (SAHA) | N/A | 120 | 150 | 1.2 |

| IND-01 | H | >5000 | >5000 | N/A |

| IND-02 | Phenyl-amido | 45 | 300 | 6.6 |

| IND-03 | Benzyl-amino | 150 | 12 | 0.08 |

Note: IND-01 represents the bare scaffold, illustrating the necessity of the C5-Cap (IND-02/03) for potency.

Challenges & Future Directions

Metabolic Stability

Hydroxamic acids are susceptible to glucuronidation and hydrolysis in vivo.

-

Solution: Steric shielding of the hydroxamate (difficult on this scaffold without losing potency) or prodrug strategies (e.g., carbamate protection of the hydroxyl group).

Isoform Selectivity

The "pan-HDAC" activity of hydroxamates leads to side effects (thrombocytopenia).

-

Strategy: Utilize the C5-exit vector to target the unique surface topology of HDAC6 (wider pocket) versus HDAC1 (narrower). Bulky, basic groups at C5 often favor HDAC6 selectivity [2].

References

-

Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

-

The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity. Source: Journal of Medicinal Chemistry / NIH. URL:[Link]

-

Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors. Source: Scientific Reports / PMC. URL:[Link]

-

Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts. (Demonstrates C5-substituted N-hydroxy-indole-2-carboxamide usage). Source: NIH / PMC. URL:[Link]

Sources

Technical Guide: X-ray Crystallography of N-Hydroxy-1H-indole-2-carboxamide Analogs

Executive Summary

This technical guide details the structural characterization of N-Hydroxy-1H-indole-2-carboxamide derivatives, a critical class of pharmacophores in the development of histone deacetylase (HDAC) inhibitors and metalloenzyme modulators. It addresses the specific crystallographic challenges associated with the hydroxamic acid warhead—including tautomeric ambiguity, conformational flexibility, and susceptibility to the Lossen rearrangement. This document provides validated protocols for crystal growth, data collection strategies for resolving the hydroxamate-Zinc coordination geometry, and structural analysis frameworks for drug design optimization.

Chemical Context & Structural Significance[1][2][3][4][5][6][7]

The N-Hydroxy-1H-indole-2-carboxamide scaffold fuses a rigid, lipophilic indole core with a hydrophilic, metal-chelating hydroxamic acid moiety.

-

The Indole Core: Provides structural rigidity and engages in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the enzyme active site "cap" region. -

The Hydroxamic Acid Warhead: Functions as a bidentate ligand.[1] In the context of HDAC inhibition, it coordinates the catalytic

ion, displacing the water molecule required for acetyl-lysine hydrolysis.

The Tautomeric Challenge

Hydroxamic acids exist in equilibrium between the keto (amide) and enol (imidol) forms.

-

Solid State: The keto form (

) is predominantly observed in small molecule crystal structures, stabilized by intermolecular hydrogen bonds. -

Active Site: The ionization state (hydroxamate anion) is critical for high-affinity Zinc binding. Distinguishing these states in electron density maps requires high-resolution data (< 1.5 Å) and careful handling of hydrogen bond restraints during refinement.

Pre-Crystallization Characterization & Preparation

Before attempting crystallization, the sample must meet stringent purity and stability criteria. Hydroxamic acids are prone to hydrolysis and the Lossen rearrangement under thermal stress or acidic conditions.

Synthesis & Purification Protocol

-

Precursor: Start with 1H-indole-2-carboxylic acid ethyl ester.

-

Hydroxaminolysis: React with hydroxylamine hydrochloride (

) and Potassium Hydroxide (-

Critical Step: Maintain temperature

during

-

-

Work-up: Neutralize carefully to pH 7.0 with dilute

. Precipitate the crude solid. -

Validation: Verify purity via

-NMR (DMSO-

Stability Check

Perform a Differential Scanning Calorimetry (DSC) scan. If an exotherm is observed before the melting point, the compound may be degrading (Lossen rearrangement to isocyanate). Do not attempt high-temperature crystallization methods (e.g., solvothermal) for these unstable analogs.

Crystallization Protocols

Protocol A: Small Molecule Crystallization (Ligand Only)

Objective: Determine the precise bond lengths, planarity of the indole-carboxamide linkage, and intermolecular H-bonding network.

-

Solvent Screening: Prepare saturated solutions (approx. 10-15 mg/mL) in:

-

Methanol/Ethanol: Promotes H-bonding; often yields prisms.

-

Ethyl Acetate/Hexane: Good for slower growth; often yields needles.

-

Acetonitrile: Useful if the compound is highly polar.

-

-

Method: Slow Evaporation at

.-

Why Cold? Low temperature reduces the rate of hydrolysis and rearrangement.

-

Procedure: Filter the solution through a 0.22

PTFE filter into a clean vial. Cover with Parafilm and poke 3-5 small holes. Place in a vibration-free fridge.

-

-

Observation: Inspect under polarized light after 48-72 hours. Birefringence indicates crystallinity.

Protocol B: Co-Crystallization with HDAC Surrogate (Protein Complex)

Objective: Visualize the binding mode and Zinc chelation geometry.

-

Note: HDAC8 is often used as a robust structural surrogate for Class I HDACs.

-

Protein Prep: Concentrate HDAC8 to 10-15 mg/mL in buffer (50 mM Tris pH 8.0, 150 mM NaCl, 5% Glycerol, 1 mM TCEP).

-

Ligand Soaking (Preferred):

-

Grow apo-crystals of HDAC8 first (using PEG 3350 or PEG Smear reagents).

-

Transfer crystals to a drop containing the mother liquor + 2-5 mM of the N-Hydroxy-1H-indole-2-carboxamide analog.

-

Soak Time: 2 to 12 hours. Long soaks may dissolve crystals due to the high DMSO concentration from the ligand stock.

-

-

Co-crystallization (Alternative):

-

Incubate protein with 1.2 molar equivalents of ligand for 30 mins on ice before setting up drops.

-

Data Collection & Refinement Strategies

Cryoprotection and Data Collection

-

Cryoprotectant: For protein crystals, use Mother Liquor + 20-25% Glycerol or Ethylene Glycol.

-

Temperature: Collect data at 100 K .

-